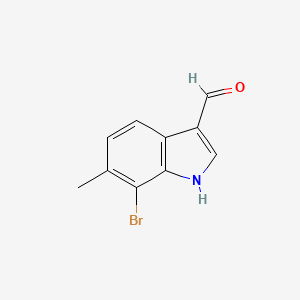
7-bromo-6-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-6-methyl-1H-indole-3-carbaldehyde: is a chemical compound with the following structural formula:
C9H7NO
It consists of an indole ring system with a methyl group (CH₃) at position 6 and a formyl group (CHO) at position 3. The bromine atom (Br) is attached to position 7 of the indole ring .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions. This reaction yields the tricyclic indole product in good yield .
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.
Analyse Chemischer Reaktionen
Reactivity: 7-bromo-6-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation of the aldehyde group (CHO) to a carboxylic acid (COOH).
Reduction: Reduction of the carbonyl group (CHO) to a primary alcohol (CH₂OH).
Substitution: Substitution reactions at the bromine position (7) with nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., ammonia, amines, thiols) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the primary alcohol.
- Substitution leads to various derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
7-bromo-6-methyl-1H-indole-3-carbaldehyde finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may act as a:
Chemical Probe: Interacting with specific targets.
Pharmacophore: Guiding drug design.
Signaling Molecule: Modulating cellular pathways.
Vergleich Mit ähnlichen Verbindungen
7-bromo-6-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include:
- Other indole aldehydes.
- Indole carboxylic acids.
- Indole-based pharmaceuticals.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
7-bromo-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8-7(5-13)4-12-10(8)9(6)11/h2-5,12H,1H3 |
InChI-Schlüssel |
YVKNWYPJUBVYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CN2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















